6-Methoxy Dihydrosanguinarine

Übersicht

Beschreibung

6-Methoxy-Dihydrosanguinarin ist ein Alkaloid, das aus den Früchten von Macleaya cordata isoliert wird. Es ist bekannt für seine starken zytotoxischen Eigenschaften, insbesondere gegen bestimmte Krebszelllinien wie MCF-7 und SF-268 . Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen großes Interesse in der wissenschaftlichen Forschung geweckt.

Wirkmechanismus

Target of Action

6-Methoxy Dihydrosanguinarine, also known as 6-Methoxydihydrosanguinarine, is an alkaloid isolated from Zanthoxylum integrifoliolum . The primary target of this compound is the Platelet-activating Factor Receptor (PAFR) . PAFR plays a crucial role in platelet aggregation, a process that is essential for blood clotting .

Mode of Action

The compound exhibits antiplatelet activities by inhibiting AA-, collagen-, and PAF-induced platelet aggregation . This means it prevents platelets from sticking together, thereby reducing the formation of blood clots .

Biochemical Pathways

By inhibiting the action of PAFR, it disrupts the normal functioning of these pathways, leading to a decrease in blood clot formation .

Result of Action

This compound has been found to exhibit strong cytotoxicity against certain cell lines . For instance, it shows potent cytotoxic effects against MCF-7 and SF-268 cell lines with IC50 values of 0.61 μM and 0.54 μM, respectively . This suggests that the compound could potentially be used in cancer treatment.

Biochemische Analyse

Biochemical Properties

6-Methoxy Dihydrosanguinarine plays a crucial role in various biochemical reactions. It exhibits strong cytotoxicity against cancer cell lines such as MCF-7 and SF-268, with IC50 values of 0.61 μM and 0.54 μM, respectively . The compound interacts with several biomolecules, including enzymes and proteins involved in apoptosis. For instance, it activates caspase-3, -8, and -9 proteases, leading to the proteolytic cleavage of poly(ADP-ribose) polymerase (PARP). Additionally, this compound increases the expression of p53 and Bax proteins while decreasing the expression of Bid, indicating its role in promoting apoptotic cell death .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In HT29 colon carcinoma cells, it induces apoptosis in a dose-dependent manner, causing internucleosomal DNA fragmentation and activation of caspase pathways . The compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce tumor growth in lung adenocarcinoma by affecting the cell cycle signaling pathway .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits specific proteins and enzymes, leading to changes in gene expression and cellular function. Molecular docking studies have revealed strong binding interactions between this compound and hub proteins such as MMP9, CDK1, and ERBB2, which are involved in cell cycle regulation . These interactions result in the inhibition of cell proliferation and induction of apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under specific storage conditions, such as at -80°C for up to six months and at -20°C for up to one month . Long-term studies have shown that this compound maintains its cytotoxic properties over extended periods, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits strong cytotoxicity at low concentrations, with IC50 values in the micromolar range . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage for potential clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose metabolism and adipocyte differentiation. It enhances glucose uptake in 3T3-L1 adipocytes by upregulating the expression of PPARγ and its target genes, such as Glut-4 and adiponectin . This indicates its potential role in improving insulin sensitivity and glucose homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with various cellular components, leading to its accumulation in specific tissues . Its distribution is influenced by factors such as solubility and binding affinity to cellular proteins.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. Studies have shown that the compound is initially associated with the endoplasmic reticulum (ER) but is subsequently transported to the central vacuole . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Methoxy-Dihydrosanguinarin erfolgt typischerweise durch Extraktion aus natürlichen Quellen wie Macleaya cordata. Der Prozess umfasst mehrere Schritte:

Extraktion: Die Früchte von Macleaya cordata werden geerntet und einer Lösungsmittelextraktion mit Lösungsmitteln wie Methanol oder Ethanol unterzogen.

Reinigung: Der rohe Extrakt wird dann mit chromatographischen Verfahren wie Säulenchromatographie oder Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.

Isolierung: Die gereinigte Verbindung wird isoliert und mit spektroskopischen Methoden wie Kernresonanzspektroskopie (NMR) und Massenspektrometrie (MS) charakterisiert.

Industrielle Produktionsmethoden

Die industrielle Produktion von 6-Methoxy-Dihydrosanguinarin folgt ähnlichen Extraktions- und Reinigungsprozessen, jedoch in größerem Maßstab. Der Einsatz von chromatographischen Verfahren im industriellen Maßstab und fortschrittlichen Reinigungstechniken stellt die hohe Reinheit und Ausbeute der Verbindung sicher.

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Methoxy-Dihydrosanguinarin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren.

Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere an der Methoxygruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Reagenzien wie Halogene oder Nukleophile können unter geeigneten Bedingungen eingesetzt werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zur Bildung von Chinolinderivaten führen, während die Reduktion verschiedene reduzierte Formen der Verbindung ergeben kann.

Wissenschaftliche Forschungsanwendungen

6-Methoxy-Dihydrosanguinarin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung der Alkaloidchemie und Reaktionsmechanismen verwendet.

Biologie: Seine zytotoxischen Eigenschaften machen es zu einem wertvollen Werkzeug zur Untersuchung der Zellbiologie und Krebsforschung.

Industrie: Es wird bei der Entwicklung von Arzneimitteln und als Referenzverbindung in der Qualitätskontrolle eingesetzt.

Wirkmechanismus

Der Mechanismus, über den 6-Methoxy-Dihydrosanguinarin seine Wirkung entfaltet, umfasst mehrere molekulare Ziele und Signalwege:

Zytotoxizität: Es induziert Apoptose in Krebszellen durch Aktivierung von Caspase-Signalwegen und Störung der Mitochondrienfunktion.

Zellzyklus-Arrest: Es kann einen Zellzyklus-Arrest in bestimmten Phasen verursachen, wodurch die Zellproliferation gehemmt wird.

DNA-Interkalation: Es interkaliert in die DNA und stört die Replikations- und Transkriptionsprozesse.

Wissenschaftliche Forschungsanwendungen

6-Methoxy Dihydrosanguinarine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying alkaloid chemistry and reaction mechanisms.

Biology: Its cytotoxic properties make it a valuable tool for studying cell biology and cancer research.

Industry: It is used in the development of pharmaceuticals and as a reference compound in quality control processes.

Vergleich Mit ähnlichen Verbindungen

6-Methoxy-Dihydrosanguinarin kann mit anderen ähnlichen Alkaloiden verglichen werden:

Sanguinarin: Ein weiteres Alkaloid mit ähnlichen zytotoxischen Eigenschaften, aber unterschiedlichen molekularen Zielstrukturen.

Chelerythrin: Bekannt für seine Protein-Kinase-C-Hemmung, teilt es einige strukturelle Ähnlichkeiten, weist aber unterschiedliche biologische Aktivitäten auf.

Berberin: Obwohl strukturell unterschiedlich, zeigt es ebenfalls Antikrebseigenschaften und wird in ähnlichen Forschungsbereichen eingesetzt.

Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, sich zu melden!

Eigenschaften

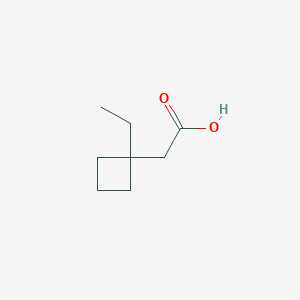

IUPAC Name |

11-methoxy-12-methyl-5,7,17,19-tetraoxa-12-azahexacyclo[11.11.0.02,10.04,8.014,22.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c1-22-20-12(4-3-11-5-16-17(6-13(11)20)25-9-24-16)14-7-18-19(27-10-26-18)8-15(14)21(22)23-2/h3-8,21H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAGLUIVEUDJAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=CC3=C(C=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OCO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological activities reported for 6-methoxydihydrosanguinarine?

A1: 6-methoxydihydrosanguinarine demonstrates a range of biological activities, most notably:

- Antibacterial Activity: It exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). [, ] This activity is attributed to its ability to disrupt bacterial membranes and interfere with essential cellular processes. []

- Anticancer Activity: Studies highlight its potential as an anticancer agent, inducing apoptosis (programmed cell death) in various cancer cell lines, including breast cancer (MCF-7), [] liver cancer (HepG2), [] and colon cancer (HT29). [] This effect is often linked to reactive oxygen species (ROS) generation and modulation of critical signaling pathways like PI3K/AKT/mTOR. [, ]

- Anti-inflammatory Activity: Research suggests it can suppress inflammatory responses, inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6). [] This anti-inflammatory effect is potentially linked to its ability to modulate mitogen-activated protein kinase (MAPK) pathways. []

Q2: How does 6-methoxydihydrosanguinarine exert its anticancer effects?

A2: 6-methoxydihydrosanguinarine displays anticancer activity through multiple mechanisms:

- Induction of Apoptosis: It triggers apoptosis in cancer cells, potentially by increasing ROS levels and suppressing the PI3K/AKT/mTOR signaling pathway. [] This suppression leads to downstream effects on cell survival and proliferation. []

- Autophagy Modulation: While inducing apoptosis, 6-methoxydihydrosanguinarine also promotes autophagy (a cellular self-eating process). [] Interestingly, inhibiting autophagy seems to enhance its pro-apoptotic effects, suggesting a complex interplay between these processes. []

- DR5 Upregulation: In hepatocellular carcinoma cells, 6-methoxydihydrosanguinarine upregulates the death receptor 5 (DR5), sensitizing these cells to TRAIL-induced apoptosis. [] This upregulation appears to be mediated by ROS generation. []

Q3: Are there structural features of 6-methoxydihydrosanguinarine that influence its biological activity?

A3: The structure of 6-methoxydihydrosanguinarine plays a crucial role in its biological activity. While specific structure-activity relationships are still under investigation, research on similar 2-aryl-3,4-dihydroisoquinolin-2-ium compounds offers insights:

- N-Benzene Ring Substitutions: Introducing substituents, especially halogens (like fluorine) and trifluoromethyl groups, to the N-benzene ring significantly enhances acaricidal activity against Psoroptes cuniculi. []

- Substituent Position: The position of substituents like fluorine, methyl, and hydroxyl groups on the N-benzene ring significantly impacts activity. [] This suggests that specific structural arrangements are crucial for optimal target interaction.

Q4: What analytical techniques are commonly employed for the detection and quantification of 6-methoxydihydrosanguinarine?

A4: High-performance liquid chromatography (HPLC) is a widely used technique for analyzing 6-methoxydihydrosanguinarine:

- Achiral HPLC: This method allows the simultaneous separation and quantification of 6-methoxydihydrosanguinarine alongside related alkaloids like 6-acetonyldihydrosanguinarine and dihydrosanguinarine. [, ]

- Chiral HPLC: This technique enables the separation and quantification of 6-methoxydihydrosanguinarine enantiomers, offering insight into its stereochemical composition. [, ]

- HPTLC: High-performance thin-layer chromatography (HPTLC) combined with fluorodensitometry offers a sensitive and selective method for separating and quantifying 6-methoxydihydrosanguinarine in plant extracts, often alongside other isoquinoline alkaloids. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B3027965.png)

![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid](/img/structure/B3027966.png)

![(S)-tert-butyl 6-(5-(7-broMo-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B3027967.png)

![[4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B3027973.png)

![Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate](/img/structure/B3027977.png)

![4-Bromo-6-methyl-1-(4-methylbenzenesulfonyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B3027979.png)

![7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B3027984.png)